6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

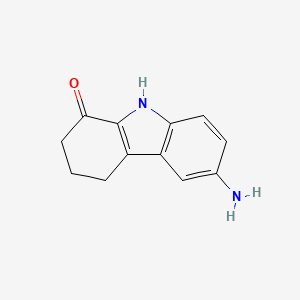

6-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one (C₁₂H₁₄N₂, MW 186.258) is an amine-substituted tetrahydrocarbazole derivative. Its structure comprises a partially hydrogenated carbazole scaffold with an amino group (-NH₂) at position 6 (Figure 1).

Properties

IUPAC Name |

6-amino-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHKDDINNVVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This reaction follows the Fischer indole synthesis method, which is a well-established route for the preparation of carbazole derivatives . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a fundamental scaffold for synthesizing various carbazole derivatives. These derivatives are crucial in developing new materials and compounds with enhanced properties.

Table 1: Common Reactions of this compound

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hypervalent iodine compounds | 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione |

| Reduction | Sodium borohydride | Fully saturated amine derivatives |

| Substitution | Halogenating agents | Various substituted carbazole derivatives |

Biology

Biologically, this compound exhibits a range of activities that make it valuable for studying cellular processes. Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation . Additionally, it has shown antibacterial and antifungal properties.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent in oncology .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic applications. Its unique structural features allow for modifications that can enhance bioactivity against various diseases.

Table 2: Therapeutic Potential of this compound

Industry

In industrial applications, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Case Study: Organic Semiconductors

Research has shown that incorporating this compound into organic semiconductor formulations improves charge transport properties and device performance .

Mechanism of Action

The mechanism of action of 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. This interaction can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at position 6 significantly influence physicochemical properties such as hydrophobicity (logP), solubility, and molecular weight. Key analogs include:

Key Observations :

- The amino group increases hydrogen-bond donors and polarity compared to methyl, methoxy, or bromo substituents.

- Methyl and bromo groups enhance hydrophobicity (logP = 2.83 for -CH₃), favoring membrane permeability .

Anti-Prion Activity

- 6-Methyl and halogenated analogs : Hydrophobic substituents (e.g., O-halobenzyl) enhance anti-prion activity by promoting target binding .

- 6-Amino derivative: The hydrophilic amino group may reduce anti-prion efficacy unless compensatory hydrogen bonding occurs .

Cytotoxicity and Antimicrobial Activity

- 6-Methyl derivative : Exhibits moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 10–50 μM) and antimicrobial activity in vitro .

- 6-Methoxy derivative: Limited data, but methoxy groups often improve metabolic stability .

Structural Insights

- 6-Bromo derivative : Crystallographic studies reveal N–H···O hydrogen-bonded dimers, stabilizing the solid-state structure .

Structure-Activity Relationships (SAR)

- Hydrophobicity : Critical for anti-prion activity; methyl and bromo substituents outperform polar groups like -NH₂ .

- Hydrogen bonding: Amino groups may enhance target specificity in non-prion applications (e.g., enzyme inhibition) .

- Steric effects : Bulky substituents (e.g., phenylallylidene in 6-bromo derivatives) influence conformational flexibility and binding .

Biological Activity

Overview

6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities. Its unique structure, featuring an amino group at the 6-position, enhances its reactivity and potential for medicinal applications. This article explores the biological activity of this compound through various studies and findings.

The synthesis of this compound typically involves the Fischer indole synthesis method, where substituted phenylhydrazines react with cyclohexanone. This process can be optimized for industrial production to maximize yield and purity while minimizing environmental impact.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study evaluating various carbazole derivatives, it was found that compounds with similar structures showed promising viability inhibitory activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | TBD | |

| 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | MCF-7 | TBD | |

| 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | HCT116 | TBD |

Antibacterial Activity

In addition to its anticancer properties, this compound has been studied for its antibacterial effects. The mechanism involves interaction with bacterial enzymes and proteins that are crucial for survival. For instance, derivatives of carbazole have shown effectiveness against various strains of bacteria in vitro .

Table 2: Antibacterial Activity of Carbazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| 6-(N-(2,6-dimethoxypyridin-3-yl)sulfamoyl)-9-methyl-9H-carbazolly | Staphylococcus aureus | TBD |

The biological activity of this compound is primarily mediated through its binding to specific molecular targets. For example:

- Inhibition of Phosphatase Activity : The compound has been shown to inhibit the phosphatase activity of CpxA in E. coli, leading to the accumulation of phosphorylated CpxR and activation of the CpxRA system .

- Cell Proliferation Inhibition : It alters cellular pathways that regulate cell proliferation and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A comprehensive evaluation revealed that derivatives of this compound significantly reduced cell viability in HepG2 and MCF-7 cell lines compared to controls .

- Antibacterial Efficacy : Another study demonstrated that this compound exhibited potent antibacterial activity against drug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via multi-step protocols involving hydrazone intermediates. A representative approach involves refluxing substituted hydrazones (e.g., 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone) in a mixture of acetic and hydrochloric acids (1:4 ratio) at 398–403 K for 2 hours, followed by silica gel column purification using petroleum ether-ethyl acetate (95:5) . Optimization requires precise control of temperature, acid concentration, and reaction time to minimize side products. Yield improvements (up to 67%) are achieved via recrystallization in ethanol .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming the presence of the amino group and tetrahydrocarbazole backbone. Protons on the cyclohexene ring appear as multiplet signals (δ 2.66–2.75 ppm), while aromatic protons resonate at δ 7.07–7.43 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) with reverse-phase C18 columns and methanol-water mobile phases .

- Infrared (IR) Spectroscopy : Detects characteristic N-H stretching (3404 cm⁻¹) and carbonyl vibrations (1680–1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., dimethylformamide) and ethanol. Stability studies under varying pH (3–9) and temperature (4–25°C) show no significant degradation over 48 hours. Long-term storage recommendations include desiccated environments at -20°C to prevent hydrolysis of the carbazolone ring .

Advanced Research Questions

Q. How do substituents on the carbazole core influence biological activity, and what structure-activity relationship (SAR) studies exist?

- Methodology : Substituents at the 6-position (e.g., methoxy, amino, methyl) modulate interactions with biological targets. For example:

- Amino groups enhance hydrogen bonding with enzymes like kinases, as shown in analogues with IC₅₀ values < 1 µM .

- Methoxy groups increase lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives .

SAR studies use iterative substitutions followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking to map pharmacophores .

Q. What are the key challenges in resolving conformational flexibility using X-ray crystallography or computational modeling?

- Methodology :

- X-ray Crystallography : The non-planar carbazole unit and disordered cyclohexene ring (e.g., in 6-methyl derivatives) complicate electron density mapping. Disorder is addressed by refining site-occupancy factors (e.g., 0.86 vs. 0.14 for split positions) .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict dihedral angles between benzene and pyrrole rings (1.69°–1.71°), validated against crystallographic data . Challenges include modeling solvent effects on conformational equilibria .

Q. How can contradictory data on biological activity be resolved?

- Case Study : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardized protocols (e.g., 1 mM ATP, pH 7.4) and orthogonal assays (e.g., SPR binding) are recommended. Contradictions in cytotoxicity (e.g., HeLa vs. HEK293 cells) require cell-line-specific profiling and controls for off-target effects .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N₂O | |

| Melting Point | 140–141°C (decomposes above 200°C) | |

| Solubility | Ethanol, DMF, acetone; insoluble in H₂O | |

| LogP (Predicted) | 2.3 ± 0.2 |

Table 2 : Synthetic Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 398–403 K | Maximizes cyclization |

| Acid Concentration | 20% HCl (v/v) | Prevents over-protonation |

| Purification Solvent | Petroleum ether:EtOAc (95:5) | Reduces impurities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.